![molecular formula C14H13Cl2N3O2 B2965708 N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea CAS No. 338755-38-7](/img/structure/B2965708.png)

N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

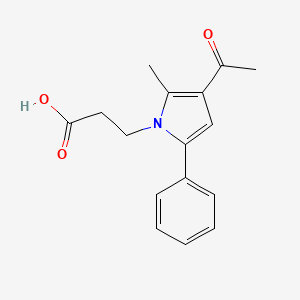

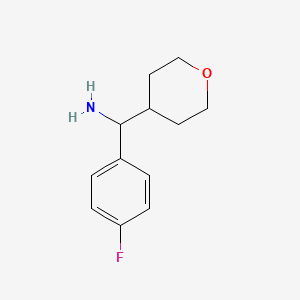

The compound is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a urea group (NH2-CO-NH2), and a dichlorobenzyl group (a benzene ring with two chlorine atoms and a methyl group) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as dichlorobenzonitriles have been synthesized through processes like ammoxidation of dichlorotoluenes .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the dichlorobenzyl group may enhance these properties, suggesting potential use in developing new antiviral agents.

Anti-inflammatory Activity

The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory capabilities. The compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting specific pathways or molecules involved in inflammatory responses .

Anticancer Activity

Compounds with an indole base are often investigated for their anticancer activities. The dichlorobenzyl moiety could interact with cancer cell receptors or enzymes, leading to potential applications in cancer treatment, including targeted therapies .

Anti-HIV Activity

Indole derivatives have been found to bind with high affinity to multiple receptors, which is beneficial in the development of anti-HIV drugs. The compound’s unique structure might provide a new avenue for HIV treatment research .

Antioxidant Activity

The indole scaffold is associated with antioxidant properties, which are crucial in combating oxidative stress in cells. This compound could be studied for its potential to protect cells from damage caused by free radicals .

Antimicrobial Activity

Indole derivatives are known for their broad-spectrum antimicrobial activities. The compound could be utilized in the development of new antimicrobial agents that target a variety of pathogenic microorganisms .

Antitubercular Activity

Given the biological activity of indole derivatives, there is a possibility that this compound could be effective against Mycobacterium tuberculosis. Research into its application as an antitubercular agent could be highly beneficial .

Antidiabetic Activity

Indole-based compounds have shown promise in antidiabetic research. The compound’s interaction with biological systems could lead to the development of new treatments for diabetes by influencing insulin release or glucose metabolism .

Propriétés

IUPAC Name |

1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O2/c1-17-14(21)18-12-3-2-6-19(13(12)20)8-9-4-5-10(15)11(16)7-9/h2-7H,8H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETMNXACZPOZJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2965626.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2965631.png)

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)

![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)

![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)

![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)